molecular formula C15H22N2O2 B2462236 tert-butyl N-(1,2,3,4-tetrahydroquinolin-3-ylmethyl)carbamate CAS No. 1539902-30-1

tert-butyl N-(1,2,3,4-tetrahydroquinolin-3-ylmethyl)carbamate

Cat. No.: B2462236
CAS No.: 1539902-30-1
M. Wt: 262.353
InChI Key: BNJKIEMYEFWKNX-UHFFFAOYSA-N
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Description

tert-Butyl N-(1,2,3,4-tetrahydroquinolin-3-ylmethyl)carbamate: is a chemical compound with the molecular formula C15H22N2O2. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is known for its stability and reactivity, making it a valuable building block in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1,2,3,4-tetrahydroquinolin-3-ylmethyl)carbamate typically involves the reaction of tert-butyl carbamate with 1,2,3,4-tetrahydroquinoline in the presence of a suitable catalyst. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1,2,3,4-tetrahydroquinolin-3-ylmethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds .

Biology: In biological research, tert-butyl N-(1,2,3,4-tetrahydroquinolin-3-ylmethyl)carbamate is used in the study of enzyme inhibitors and receptor ligands. It helps in understanding the interactions between small molecules and biological macromolecules .

Medicine: It is investigated for its role in drug design and discovery .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is valued for its stability and reactivity in various chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl N-(1,2,3,4-tetrahydroquinolin-3-ylmethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes and receptors, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes or receptors, leading to modulation of their activity .

Comparison with Similar Compounds

Comparison: tert-Butyl N-(1,2,3,4-tetrahydroquinolin-3-ylmethyl)carbamate is unique due to its specific structure, which provides distinct reactivity and stability compared to similar compounds. Its versatility as a small molecule scaffold makes it particularly valuable in synthetic chemistry and medicinal research .

Properties

IUPAC Name

tert-butyl N-(1,2,3,4-tetrahydroquinolin-3-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-11-8-12-6-4-5-7-13(12)16-9-11/h4-7,11,16H,8-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJKIEMYEFWKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC2=CC=CC=C2NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1539902-30-1
Record name tert-butyl N-(1,2,3,4-tetrahydroquinolin-3-ylmethyl)carbamate
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